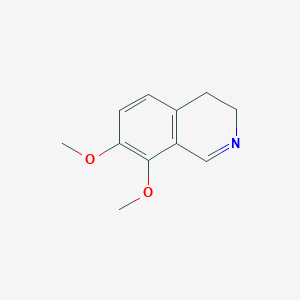

7,8-Dimethoxy-3,4-dihydroisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7,8-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFCAKKLGOGABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCN=C2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226780 | |

| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75877-72-4 | |

| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 7,8 Dimethoxy 3,4 Dihydroisoquinoline and Its Structural Analogues

Classical and Contemporary Synthetic Routes to the Dihydroisoquinoline Core

Traditional methods for constructing the dihydroisoquinoline framework have been augmented by contemporary modifications that enhance efficiency, yield, and substrate scope. These foundational reactions remain central to the synthesis of compounds like 7,8-Dimethoxy-3,4-dihydroisoquinoline.

Application and Modifications of the Bischler-Napieralski Reaction for Core Formation

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organicreactions.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. wikipedia.org The reaction is widely used for the synthesis of dihydroisoquinolines, which can be subsequently oxidized to form isoquinolines. wikipedia.org

The classical approach often employs condensing agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂) at elevated temperatures. organicreactions.orgorganic-chemistry.org However, these harsh conditions can lead to low yields and side reactions. organicreactions.org The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

To overcome the limitations of the traditional method, several modifications have been developed. Microwave-assisted Bischler-Napieralski reactions have been shown to be effective in producing libraries of substituted dihydroisoquinolines. organic-chemistry.org More contemporary approaches utilize milder reagents to promote cyclodehydration. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) allows for the direct conversion of various amides to their corresponding dihydroisoquinoline derivatives under milder conditions and with shorter reaction times. organic-chemistry.orgnih.gov This method has proven successful with a range of substrates, including those that are unactivated or contain sensitive functional groups. nih.gov

Another significant modification addresses the issue of the retro-Ritter reaction, a common side reaction that leads to the formation of stilbenes, particularly with 1,2-diarylethylamides. organic-chemistry.org This has been overcome by converting the amide to an N-acyliminium intermediate using oxalyl chloride and a Lewis acid like ferric chloride (FeCl₃). organic-chemistry.orgprinceton.edu Subsequent removal of the oxalyl group furnishes the desired 3,4-dihydroisoquinoline (B110456) in good yields. organic-chemistry.orgorganic-chemistry.org

| Reagent/Condition | Advantage |

| P₂O₅, POCl₃, ZnCl₂ | Classical, well-established |

| Microwave irradiation | Faster reaction times |

| Tf₂O, 2-chloropyridine | Milder conditions, broader scope |

| Oxalyl chloride, FeCl₃ | Prevents retro-Ritter side reaction |

Exploration of the Pomeranz-Fritsch Reaction and Adaptations for Dihydroisoquinoline Construction

The Pomeranz-Fritsch reaction, and its subsequent modifications, provides an alternative and versatile route to the isoquinoline (B145761) and dihydroisoquinoline core. wikipedia.orgorganicreactions.org The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org

While the traditional Pomeranz-Fritsch reaction typically yields fully aromatized isoquinolines, modifications have been developed to access the dihydroisoquinoline scaffold. A significant adaptation, often referred to as the Pomeranz-Fritsch–Bobbitt cyclization, allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines which can then be oxidized to dihydroisoquinolines. mdpi.com

More recent advancements have focused on developing milder conditions to expand the substrate scope and improve yields. For instance, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with an amine base, such as 2,6-lutidine, has been shown to activate the dimethylacetals required for the cyclization under sufficiently mild conditions to prepare a broad range of 1,2-dihydroisoquinoline (B1215523) products. mdpi.comnih.gov This modified procedure has proven valuable for the synthesis of various functionalized 1,2-dihydroisoquinolines, which can serve as versatile intermediates for further transformations into either tetrahydroisoquinolines or fully aromatized isoquinolines. nih.gov

The combination of the Petasis three-component reaction with a subsequent Pomeranz-Fritsch double cyclization has been utilized to synthesize complex tetracyclic tetrahydroisoquinoline derivatives, which are precursors to their dihydro counterparts. beilstein-journals.org This strategy highlights the adaptability of the Pomeranz-Fritsch reaction in multicomponent, cascade reaction sequences.

| Reaction | Key Feature |

| Classical Pomeranz-Fritsch | Acid-catalyzed cyclization of benzalaminoacetals to isoquinolines. wikipedia.orgorganicreactions.org |

| Pomeranz-Fritsch–Bobbitt | Accesses tetrahydroisoquinoline precursors. mdpi.com |

| Modified Fujioka/Kita conditions (TMSOTf/amine base) | Milder conditions for the synthesis of 1,2-dihydroisoquinolines. mdpi.comnih.gov |

| Petasis-Pomeranz-Fritsch Sequence | Multicomponent approach for complex scaffolds. beilstein-journals.org |

Oxidation-Based Methodologies from Tetrahydroisoquinoline Precursors (e.g., 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline)

The oxidation of tetrahydroisoquinolines presents a direct and often efficient route to the corresponding 3,4-dihydroisoquinolines. This strategy is particularly useful when the tetrahydroisoquinoline precursor is readily accessible. For the specific synthesis of this compound, the oxidation of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B97959) is a viable and documented method. nih.gov

A variety of oxidizing agents and conditions have been employed for this transformation. A straightforward method involves the use of potassium permanganate (B83412) (KMnO₄) in acetone (B3395972), which affords this compound as the primary product. nih.gov This demonstrates that the oxidation of secondary nonphenolic 7,8-dioxygenated tetrahydroisoquinoline alkaloids is a facile method for generating the corresponding imine. nih.gov

Other oxidation systems have also been explored. A catalytic system utilizing copper(II) chloride (CuCl₂) and molecular oxygen (O₂) has been shown to be effective for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines. clockss.org This method is notable for its use of molecular oxygen as the terminal oxidant. clockss.org

Furthermore, the rearomatization of tetrahydroisoquinolines to isoquinolines often proceeds through a dihydroisoquinoline intermediate. While the goal of these reactions is typically the fully aromatic system, they shed light on potential methods for isolating the dihydro intermediate. For instance, pyridine-N-oxide has been used as an oxidant for the high-temperature conversion of C4-functionalized tetrahydroisoquinolines to their corresponding isoquinolines, a process that likely involves a dihydroisoquinoline species. nih.govacs.org

It's important to note that the choice of oxidant and reaction conditions can influence the outcome, with some methods leading to over-oxidation to isoquinolones or other byproducts. acs.org Careful control of the reaction parameters is therefore crucial for achieving the desired dihydroisoquinoline product in high yield.

Advanced Synthetic Methodologies

To address the demand for more efficient and selective synthetic routes, advanced methodologies have been developed. These include one-pot multicomponent reactions and diastereoselective approaches, which offer significant advantages in terms of atom economy, step economy, and stereochemical control.

One-Pot Multicomponent Reactions for Enhanced Synthetic Efficiency and Yield

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach enhances synthetic efficiency by minimizing purification steps and reducing solvent waste.

Several MCRs have been developed for the synthesis of dihydroisoquinoline and related heterocyclic scaffolds. For instance, a three-component reaction of homophthalic anhydride, amines, and aldehydes provides dihydroisoquinolones in good yields and with excellent diastereoselectivity. organic-chemistry.org While this example leads to a keto-functionalized dihydroisoquinoline, it demonstrates the potential of MCRs in rapidly assembling the core structure.

More recently, a photocatalytic [4+2] skeleton-editing strategy has been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. rsc.org This method is notable for its use of NHPI esters as bifunctional reagents, enabling the cleavage of two C-N bonds and the formation of one C-N and two C-C bonds in a cascade process to form the dihydroisoquinoline ring system. rsc.org

The Povarov reaction, a type of [4+2] cycloaddition, has also been employed in a one-pot multicomponent fashion to synthesize dihydroisoindolo[2,1-a]quinolin-11-ones, which are complex, ring-fused derivatives of the dihydroisoquinoline scaffold. nih.gov This reaction, starting from anilines, alkenes, and 2-formylbenzoic acid, can be effectively mediated by eutectic solvents, offering a more environmentally friendly approach. nih.gov

These examples, while not all directly yielding this compound, showcase the power and versatility of multicomponent strategies in efficiently constructing the broader dihydroisoquinoline framework and its complex analogues.

Diastereoselective Synthesis through Reissert Compound Chemistry

Reissert compounds, typically 1-acyl-2-cyano-1,2-dihydroquinolines or the analogous isoquinoline derivatives, are versatile intermediates in heterocyclic synthesis. wikipedia.org The formation of Reissert compounds from 3,4-dihydroisoquinolines, such as 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741), has been explored as a route to functionalized tetrahydroisoquinolines. acs.orgacs.org

The reaction of a 3,4-dihydroisoquinoline with an acid chloride and a cyanide source, such as potassium cyanide or sodium cyanide, yields a dihydro-Reissert compound, which is a 2-acyl-1-cyano-1,2,3,4-tetrahydroisoquinaldonitrile. acs.orgsemanticscholar.org The use of chiral acid chlorides in this reaction allows for the formation of diastereomeric Reissert compounds. acs.orgnih.gov This diastereoselectivity can be influenced by the nature of the chiral auxiliary on the acid chloride. For example, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with chiral acid chlorides has been shown to produce diastereomeric Reissert compounds, with the best diastereoselectivity (80:20) achieved with a 9-phenylmenthyl derivative. acs.orgnih.gov

The anions of these diastereomeric Reissert compounds can then react with various electrophiles, such as aldehydes and alkyl halides. acs.orgnih.gov However, these subsequent reactions often proceed with only modest selectivity, suggesting that the Reissert anions may be planar or rapidly inverting tetrahedral structures. acs.orgnih.gov Despite this, in some cases, the diastereomeric products can be separated, and subsequent transformations can lead to enantiomerically enriched 1-substituted tetrahydroisoquinolines. For instance, the reaction of a mixture of diastereomeric Reissert compounds with pivaldehyde has been shown to proceed with a diastereomeric ratio of 82:18, and the major product could be purified by recrystallization. acs.orgnih.gov

While the direct application of Reissert chemistry for the diastereoselective synthesis of this compound itself is less common, the principles and intermediates involved are highly relevant to the synthesis of its chiral derivatives and analogues. The diastereoselectivity achieved in the formation of the Reissert compounds provides a handle for introducing stereocenters that can be carried through to more complex target molecules.

Cycloaddition Reactions in the Formation of Fused Dihydroisoquinoline Systems

Cycloaddition reactions are powerful tools for the construction of complex, multi-ring structures, and they have been effectively employed in the synthesis of fused dihydroisoquinoline systems. These reactions, which form a cyclic product by bringing together two or more unsaturated molecules, offer a convergent and often stereoselective route to intricate molecular architectures.

One of the prominent strategies is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. For instance, the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles, such as allyl alkyl ketones, has been developed to create dinitrogen-fused heterocycles that incorporate the tetrahydroisoquinoline core. nih.gov This method can produce novel fused pyrazolidine-tetrahydroisoquinoline structures with high diastereoselectivity and enantioselectivity. nih.gov Similarly, a catalyst-free, three-component 1,3-dipolar cycloaddition has been utilized to access functionalized tetrahydroisoquinoline-fused spirooxindoles. nih.gov In these reactions, the dihydroisoquinoline or tetrahydroisoquinoline moiety can act as the dipolarophile, reacting with an in-situ generated azomethine ylide. nih.gov

Another key strategy is the Diels-Alder reaction, a [4+2] cycloaddition, which has been applied to prepare functionalized tetrahydroisoquinoline-3-carboxylic acid derivatives. researchgate.net While this example leads to a tetrahydroisoquinoline, the underlying principle of using a diene and a dienophile to construct the fused ring system is a cornerstone of this approach. The intramolecular 1,3-dipolar cycloaddition of alkyl azides with olefins also provides a pathway to substituted 1,2-dihydroisoquinolines, demonstrating the versatility of cycloaddition strategies in building the core structure itself. acs.orgorganic-chemistry.org

The table below summarizes representative cycloaddition reactions used in the formation of fused isoquinoline systems.

| Reaction Type | Reactants | Product Type | Key Features |

| [3+2] 1,3-Dipolar Cycloaddition | C,N-Cyclic Azomethine Imines + Allyl Alkyl Ketones | Dinitrogen-fused Tetrahydroisoquinoline-Pyrazolidine | Chiral primary amine-catalyzed; High enantioselectivity (up to 96%) nih.gov |

| Three-Component 1,3-Dipolar Cycloaddition | Isatins + Tetrahydroisoquinolines (THIQs) + Dipolarophiles | Tetrahydroisoquinoline-fused Spirooxindoles | Catalyst-free; Excellent diastereoselectivities (>99:1 dr) nih.gov |

| [4+2] Diels-Alder Reaction | Enyne-derived Dienes + Dienophiles | Functionalized THIQ-3-carboxylic acid derivatives | Utilizes enyne metathesis for diene synthesis researchgate.net |

| Intramolecular 1,3-Dipolar Cycloaddition | α-Azido carbonyls with a 2-alkenylaryl moiety | Isoquinoline and Isoindole derivatives | Precursor for subsequent 6π-electrocyclization organic-chemistry.org |

Derivatization Strategies for Structural Diversification

Once the core this compound scaffold is synthesized, derivatization strategies are employed to create a diverse library of analogues for various research applications. These modifications can be made at several positions on the dihydroisoquinoline ring system.

A common approach involves reactions at the C1 position. The imine functionality of the 3,4-dihydroisoquinoline core is susceptible to nucleophilic attack. For example, the addition of organometallic reagents, such as Grignard or organolithium reagents, can introduce a wide range of alkyl or aryl substituents at the C1 position, leading to 1-substituted tetrahydroisoquinolines after reduction. mdpi.com

Another significant strategy is the reaction with electron-deficient olefins, which can lead to novel cycloadducts. The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with various dipolarophiles can generate 1,3- and 1,4-dipoles that undergo cycloaddition, affording complex adducts with high regio- and stereoselectivity in a one-pot process. researchgate.net

For analytical purposes, such as determining enantiomeric composition, derivatization with chiral reagents is crucial. Substituted tetrahydroisoquinolines (which can be derived from their dihydroisoquinoline precursors) are reacted with agents like menthyl chloroformate. This reaction forms diastereomeric carbamates that can be resolved using achiral gas chromatography, allowing for robust analysis of the enantiomeric excess of the parent compound. scirp.org This method is effective for a wide range of substituted THIQs, highlighting its utility in synthetic and medicinal chemistry. scirp.org

The following table outlines key derivatization strategies for dihydroisoquinoline and related structures.

| Strategy | Reagent Type | Position of Modification | Product Type |

| Nucleophilic Addition | Organolithium/Grignard Reagents | C1 | 1-Alkyl/Aryl-1,2,3,4-tetrahydroisoquinolines mdpi.com |

| Reaction with Dipolarophiles | Electron-deficient olefins | N2 and C1 | Cycloadducts (via 1,3- and 1,4-dipoles) researchgate.net |

| Chiral Derivatization | Menthyl Chloroformate | N2 | Diastereomeric Carbamates (for analytical resolution) scirp.org |

| Reduction | Sodium Borohydride | C1=N2 bond | 1,2,3,4-Tetrahydroisoquinolines mdpi.com |

| N-Alkylation | Methyl Iodide | N2 | N-Methyl isoquinolinium salt mdpi.com |

Design and Synthesis of Precursor Molecules for Ring Closure Reactions

The synthesis of this compound fundamentally relies on the construction and subsequent cyclization of an appropriate β-phenethylamine precursor. The design of this precursor is critical and is typically based on classical isoquinoline synthesis routes like the Bischler-Napieralski or Pictet-Spengler reactions.

The primary precursor for this compound is N-formyl-2-(3,4-dimethoxyphenyl)ethylamine. This molecule contains the necessary carbon skeleton and functional groups for the subsequent ring closure. The synthesis of this precursor starts with 3,4-dimethoxyphenethylamine, which is then acylated, typically using a formylating agent.

However, the direct cyclization of N-acyl derivatives of β-(3,4-dimethoxyphenyl)ethylamines via standard Bischler-Napieralski conditions (e.g., using POCl₃ or P₂O₅) can be challenging for producing the 7,8-dimethoxy isomer specifically. nih.gov An alternative and facile route involves the oxidation of the corresponding nonphenolic secondary 7,8-dioxygenated tetrahydroisoquinoline. For example, the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline using potassium permanganate in acetone directly affords this compound as the main product. nih.gov This approach bypasses the difficulties associated with the direct ring closure of the β-phenethylamine derivative.

More advanced one-pot methods have been developed to streamline the synthesis. One such method starts with 3,4-dimethoxy phenethylamine (B48288) and a formylation reagent. google.com The resulting intermediate is reacted with oxalyl chloride, followed by a phosphotungstic acid-catalyzed ring closure to yield the target dihydroisoquinoline. This process avoids the isolation of intermediates and provides high purity product in good yield. google.com

The Petasis reaction, coupled with a Pomeranz–Fritsch–Bobbitt cyclization, represents another sophisticated approach to designing precursors for related structures like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov This strategy involves creating a rigid chiral oxazinone derivative as a key intermediate, which is then transformed into the substrate needed for the final cyclization step. nih.gov

Catalytic Approaches and Reaction Mechanism Elucidation in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved yields, milder reaction conditions, and enantioselectivity. In the synthesis of dihydroisoquinolines and their derivatives, various catalytic systems have been explored.

For the related Pictet-Spengler reaction, which produces tetrahydroisoquinolines, catalysts such as Yb(OTf)₃ and calcium-based catalysts have been employed to facilitate the reaction under mild conditions. mdpi.com Phosphate-mediated biomimetic synthesis has also been investigated, where phosphate (B84403) ions are believed to play a crucial role in proton abstraction steps, with computational studies suggesting an energetic minimum for the reaction at an alkaline pH of 8-9. mdpi.com

In the context of cycloaddition reactions to form fused systems, chiral primary amines have been used as catalysts. For the [3+2] 1,3-dipolar cycloaddition, a plausible catalytic cycle has been proposed. The cycle begins with the condensation of the chiral primary amine catalyst with a ketone to form a dienamine intermediate. This intermediate then reacts with the C,N-cyclic azomethine via the cycloaddition pathway. An acid-catalyzed elimination step subsequently yields the final product and regenerates the catalyst. nih.gov

The elucidation of reaction mechanisms is critical for optimizing catalytic processes. Theoretical and modeling methods, particularly Density Functional Theory (DFT), are essential tools for developing detailed mechanistic models. cardiff.ac.uk These computational approaches allow for the investigation of reaction pathways, the calculation of activation energies for individual steps, and the characterization of transition states. cardiff.ac.uk For example, DFT calculations can help determine whether a reaction proceeds through a dissociative or non-dissociative pathway, providing insights that are difficult to obtain through experimental means alone. cardiff.ac.uk While specific DFT studies on the catalytic synthesis of this compound are not detailed in the provided sources, the principles are broadly applicable to understanding the mechanisms of the catalytic reactions discussed, such as the role of the catalyst in lowering activation barriers and controlling stereochemistry.

| Catalytic Approach | Reaction Type | Catalyst | Role of Catalyst / Mechanistic Insight |

| Chiral Amine Catalysis | [3+2] 1,3-Dipolar Cycloaddition | Chiral Primary Amine | Forms a dienamine intermediate to facilitate stereoselective cycloaddition nih.gov |

| Lewis Acid Catalysis | Pictet-Spengler Reaction | Yb(OTf)₃, Calcium salts | Activates the carbonyl group for nucleophilic attack by the amine mdpi.com |

| Biomimetic Synthesis | Pictet-Spengler Reaction | Phosphate ions | Mediate proton transfer steps; DFT calculations suggest optimal pH mdpi.com |

| One-Pot Synthesis | Bischler-Napieralski Reaction | Phosphotungstic Acid | Catalyzes the ring closure (cyclodehydration) step google.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 7,8 Dimethoxy 3,4 Dihydroisoquinoline Derivatives

Influence of Dimethoxy Substitution Pattern (e.g., 7,8- vs. 6,7- vs. 6,8-positions) on Biological Potency

The positioning of methoxy (B1213986) groups on the isoquinoline (B145761) core is a critical determinant of the pharmacological activity of dihydroisoquinoline derivatives. The 6,7-dimethoxy substitution pattern is the most extensively studied, with many derivatives exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, and cardiovascular effects. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been investigated as multidrug resistance (MDR) reversers in cancer therapy. nih.govnih.govresearchgate.net These compounds have shown the ability to inhibit P-glycoprotein (P-gp), a key transporter involved in drug efflux from cancer cells. researchgate.netnih.gov

In contrast, information on the 7,8-dimethoxy substitution pattern is less abundant in the literature, making direct and extensive comparisons challenging. However, the available data suggests that this substitution pattern also imparts significant biological activity. The subtle shift in the electronic and steric properties of the aromatic ring due to the 7,8-dimethoxy arrangement can lead to altered binding affinities and efficacies at various biological targets.

The 6,8-dimethoxy substitution pattern has also been explored, with studies indicating that these derivatives can possess anticonvulsant properties. For example, the synthesis of 6,8-dimethoxy-3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been reported, with these compounds being modeled after anticonvulsant 2,3-benzodiazepines. researchgate.net

Table 1: Comparison of Biological Activities Based on Dimethoxy Substitution Patterns

| Substitution Pattern | Primary Biological Activities Investigated | Key Findings |

|---|---|---|

| 6,7-Dimethoxy | Multidrug Resistance Reversal, Antitumor, Anticonvulsant | Potent P-glycoprotein inhibitors. researchgate.netnih.gov |

| 7,8-Dimethoxy | (Less common in literature) | Assumed to have distinct pharmacological profiles due to altered electronics and sterics. |

| 6,8-Dimethoxy | Anticonvulsant | Modeled after 2,3-benzodiazepines for anticonvulsant activity. researchgate.net |

Stereochemical Considerations and Enantiomeric Activity Profiling in Dihydroisoquinoline Derivatives

Stereochemistry plays a pivotal role in the biological activity of dihydroisoquinoline derivatives. The presence of chiral centers, typically at the C-1 and C-3 positions, gives rise to enantiomers that can exhibit significantly different pharmacological profiles. This enantioselectivity is a cornerstone of modern drug design, as one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.

The synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids is of significant interest as these compounds serve as crucial building blocks for more complex, biologically active molecules. mdpi.com For example, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved, highlighting the importance of controlling stereochemistry in this class of compounds. mdpi.com

While specific enantiomeric activity profiling for 7,8-dimethoxy-3,4-dihydroisoquinoline is not extensively detailed in the provided context, the principles of stereochemistry established for related isoquinolines are directly applicable. The differential binding of enantiomers to their target receptors is often the basis for their varying activities. For instance, in the context of opioid receptors, the stereochemistry of the molecule can dictate whether it acts as an agonist or antagonist.

Role of Substituents at Nitrogen (N-2) and Carbon (C-1, C-3) Positions on Pharmacological Response

Substitutions at the nitrogen (N-2) and carbon (C-1, C-3) positions of the dihydroisoquinoline scaffold have a profound impact on the pharmacological response. These modifications can alter the molecule's affinity, selectivity, and efficacy for its biological targets.

Substituents at the N-2 Position:

The nitrogen atom at the 2-position is a common site for chemical modification. The nature of the substituent at this position can influence the molecule's basicity, lipophilicity, and steric bulk, all of which are critical for receptor interaction. For example, in the development of multidrug resistance reversers, various substituents have been introduced at the N-2 position of the 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)tetrahydroisoquinoline system. nih.gov The introduction of different aryl-substituted amides and their isosteric ester derivatives at the N-2 position of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline has been shown to modulate P-gp interaction profiles. nih.govresearchgate.net

Substituents at the C-1 and C-3 Positions:

The C-1 and C-3 positions are also key points for structural modification. Substituents at the C-1 position can significantly influence the molecule's interaction with its target. For instance, the presence of a phenyl group at C-1 is a common feature in many biologically active isoquinoline derivatives. researchgate.netmdpi.com The nature and substitution pattern of this phenyl ring can fine-tune the compound's activity.

Modifications at the C-3 position are also important. The introduction of a carboxylic acid group at C-3, as seen in 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, has been shown to impart free-radical scavenging activity and inhibitory effects on enzymes like D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. nih.gov

Table 2: Influence of Substituents on Pharmacological Response

| Position | Type of Substituent | Effect on Pharmacological Response |

|---|---|---|

| N-2 | Aryl-substituted amides, esters, alkylamines | Modulates P-gp inhibition and selectivity. nih.govresearchgate.net |

| C-1 | Phenyl group | Influences binding to various receptors. researchgate.netmdpi.com |

| C-3 | Carboxylic acid | Imparts free-radical scavenging and enzyme inhibitory activities. nih.gov |

Molecular Mechanisms of Action and Target Identification

Receptor Agonism/Antagonism and Ligand-Binding Studies

There is no available scientific literature detailing the binding affinities or functional activities of 7,8-Dimethoxy-3,4-dihydroisoquinoline at muscarinic, serotonin, or glutamate (B1630785) receptors. While the broader class of isoquinoline (B145761) derivatives has been explored for activity at these sites, specific data for this compound is absent. For instance, certain derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have been investigated as muscarinic receptor antagonists, but this does not provide direct evidence for the activity of the dihydroisoquinoline variant. Similarly, while N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been designed as potential noncompetitive AMPA receptor antagonists, this research does not extend to this compound itself.

Ion Channel Modulation (e.g., Voltage-Gated L-Type Calcium Channels)

The potential for this compound to modulate the activity of ion channels, specifically voltage-gated L-type calcium channels, has not been documented. L-type calcium channels are critical in regulating cellular excitability and contraction, but no studies have investigated the effect of this compound on their function. wikipedia.orgnih.gov

Intracellular Signaling Pathway Interventions (e.g., Ca2+ Homeostasis, NF-kB cascade)

Investigations into the effects of this compound on intracellular signaling are sparse. While some related tetrahydroquinoline derivatives have been shown to influence intracellular calcium homeostasis by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), this finding cannot be directly attributed to this compound. scielo.orgscielo.org Furthermore, there is no available information on its potential intervention in the NF-kB signaling cascade.

Enzyme Active Site Interactions and Inhibition Kinetics

No studies have been published that characterize the interactions of this compound with enzyme active sites or detail its inhibition kinetics against any specific enzymes. Therefore, its profile as a potential enzyme inhibitor remains unknown.

Protein-Protein Interaction Modulation (e.g., Tubulin Polymerization)

The modulation of protein-protein interactions (PPIs) represents a significant avenue for therapeutic intervention, as these interactions govern a vast array of cellular functions. core.ac.ukajwilsonresearch.com For the dihydroisoquinoline scaffold, a key mechanism of action that has been explored is the disruption of tubulin polymerization. nih.gov Microtubules, dynamic polymers composed of α/β-tubulin heterodimers, are crucial for various cellular processes, most notably mitosis. nih.govmdpi.com Compounds that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. nih.govresearchgate.net

Derivatives of the 3,4-dihydroisoquinoline (B110456) core have been designed and synthesized as inhibitors of tubulin polymerization, acting as Combretastatin (B1194345) A-4 (CA-4) mimics. nih.gov Certain dihydroisoquinolinone derivatives, which share the core structure, have demonstrated potent activity against tubulin polymerization, with potencies approaching that of the clinical agent combretastatin A-4. nih.gov These compounds are believed to exert their effect by binding to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov

Research into a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives identified compounds with significant cytotoxic activities against leukemia cell lines. The most potent of these was confirmed to inhibit tubulin polymerization. nih.gov The structure-activity relationship (SAR) of these compounds highlights the importance of the substitution patterns on the dihydroisoquinoline ring system for their anti-tubulin activity. For instance, studies on related isoquinolinones revealed that specific substitutions, such as a 3,4,5-trimethoxybenzoyl group, led to significant antiproliferative and tubulin polymerization inhibition activities. nih.gov

| Compound Class | Mechanism | Target Site | Observed In Vitro Activity |

|---|---|---|---|

| Dihydroisoquinolinones nih.gov | Inhibition of Tubulin Polymerization | Colchicine Binding Site | Potent antiproliferative activity (e.g., GI50 51 nM in DU-145 cells for one derivative) |

| 1,4-disubstituted-3,4-dihydroisoquinolines nih.gov | Inhibition of Tubulin Polymerization | Tubulin | Moderate to good cytotoxic activities (e.g., IC50 0.64 μM in CEM cells for one derivative) |

In Silico Mechanistic Predictions (e.g., Molecular Dynamics Simulations)

In silico techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and understanding the molecular mechanisms of action of small molecules. nih.govnih.gov These computational methods provide insights into ligand-protein interactions at an atomic level, guiding the design and optimization of new therapeutic agents. nih.govnih.gov

For the 3,4-dihydroisoquinoline class of compounds, molecular docking studies have been employed to elucidate their binding mode with tubulin. nih.gov These simulations have shown that derivatives of 1-phenyl-3,4-dihydroisoquinoline (B1582135) can fit into the colchicine binding site of tubulin. The hypothetical binding poses suggest that the two phenyl rings of the inhibitors interact with hydrophobic pockets, similar to how colchicine binds. nih.gov Such computational analyses help rationalize the observed biological activity and provide a basis for further structural modifications to enhance potency. nih.gov

Molecular dynamics simulations can further refine these static docking poses by simulating the dynamic nature of the protein-ligand complex over time. nih.gov Although specific MD simulation data for this compound is not extensively detailed in the provided context, the general application of these methods is well-established for predicting the stability of ligand binding and identifying cryptic or transient pockets that may not be apparent in static crystal structures. nih.govresearchgate.net For example, computational analyses of a dihydroisoquinolinone derivative revealed that electrostatic repulsion between adjacent carbonyl groups could force the molecule into a "steroid-like" conformation, which may contribute to its excellent in vitro activity by pre-organizing the molecule for optimal binding at the target site. nih.gov This demonstrates how computational predictions can uncover subtle conformational effects that are critical for biological function.

| Compound Class/Derivative | In Silico Method | Predicted Target | Key Prediction/Finding |

|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline derivatives nih.gov | Molecular Docking | Tubulin (Colchicine site) | Binding pose similar to colchicine, with phenyl rings interacting with hydrophobic pockets. |

| Dihydroisoquinolinone derivative (17f) nih.gov | Computational Analysis / X-ray | Tubulin | Electrostatic repulsion dictates a "steroid-like" conformation, potentially enhancing binding affinity. |

Analytical and Experimental Methodologies in 7,8 Dimethoxy 3,4 Dihydroisoquinoline Research

In Vitro Bioactivity Assays (e.g., cell-based assays, enzymatic assays)

In vitro assays are fundamental in the preliminary screening of the biological activities of 7,8-Dimethoxy-3,4-dihydroisoquinoline and related compounds. These tests are performed in a controlled environment outside of a living organism, such as in a test tube or culture dish.

Cell-Based Assays: These assays utilize living cells to assess the effects of a compound on cellular processes like proliferation, viability, and apoptosis. For the broader class of dihydroisoquinoline derivatives, antiproliferative activity is a key area of investigation. nih.govcolab.ws Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to measure cellular metabolic activity as an indicator of cell viability. mdpi.comresearchgate.net For instance, studies on various isoquinoline (B145761) and quinazoline (B50416) derivatives have used human cancer cell lines such as breast carcinoma (MCF-7), colon cancer (HCT116, LoVo), and leukemia (HL-60, CEM/C2) to determine a compound's cytotoxic or antiproliferative potential. nih.govcolab.wsnih.gov While these methods are standard for the isoquinoline class, specific data from cell-based assays conducted on this compound is not extensively detailed in the available literature.

Enzymatic Assays: These assays measure the effect of a compound on the activity of a specific enzyme. They are crucial for identifying potential mechanisms of action. For example, derivatives of the dihydroisoquinoline scaffold have been evaluated for their ability to inhibit enzymes like microsomal leucine (B10760876) aminopeptidase (B13392206) (LAP), which is implicated in cancer progression. nih.govcolab.ws Similarly, other studies have identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the STING (Stimulator of interferon genes) protein, with IC50 values determined through cellular assays. nih.gov

| Assay Type | Purpose | Example Target/Cell Line (for related compounds) | Example Finding (for related compounds) |

| Cell-Based Assay | Evaluation of antiproliferative and cytotoxic effects. | HL-60, Raji, CEM/C2, LoVo cancer cells. nih.gov | Significant antiproliferative activity observed. nih.gov |

| Enzymatic Assay | Determination of specific enzyme inhibition. | Leucine Aminopeptidase (LAP). nih.govcolab.ws | Good inhibitory activity against LAP. nih.gov |

| Enzymatic Assay | Determination of protein inhibition. | Stimulator of interferon genes (STING). nih.gov | Potent inhibition with IC50 values in the nM range. nih.gov |

This table illustrates common assays used for the dihydroisoquinoline class of compounds. Specific results for this compound are not detailed in the cited literature.

Ex Vivo Tissue Studies (e.g., isolated organ bath experiments for muscle contractility)

Ex vivo studies serve as an intermediate step between in vitro and in vivo research, using tissues taken from an organism and studied in an artificial environment. escholarship.org A primary technique in this category is the isolated organ bath experiment, which is instrumental in pharmacology for assessing the effects of compounds on muscle contractility. nih.govfrontiersin.org

In these experiments, a piece of tissue, such as smooth muscle from the intestine or vascular tissue, is mounted in a chamber filled with a physiological salt solution, maintained at a constant temperature, and aerated. frontiersin.orgbiorxiv.org The tissue's contractile force is measured by a transducer. This setup allows researchers to study how a compound affects spontaneous muscle contractions or contractions induced by a stimulating agent. nih.gov For example, this methodology has been applied to novel 1,3-disubstituted 3,4-dihydroisoquinolines to evaluate their potential spasmolytic (muscle-relaxing) activity. nih.govmdpi.com While this demonstrates the utility of the technique for the broader chemical class, specific ex vivo studies focusing on the muscle contractility effects of this compound have not been prominently reported.

In Vivo Pharmacological Models for Efficacy and Safety Evaluation (e.g., anticonvulsant models)

Two of the most widely used screening models for anticonvulsant drugs are the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) seizure test. nih.govnih.gov

Maximal Electroshock (MES) Seizure Model: This test is used to identify agents effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce seizures, and the ability of a test compound to prevent the tonic hind limb extension phase is a key endpoint. nih.gov

Pentylenetetrazol (PTZ)-Induced Seizure Model: This is a chemoconvulsant model used to screen for drugs effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures, and the test compound's ability to delay the onset of or prevent these seizures is measured. nih.gov

While these models are standard for assessing the anticonvulsant potential of new chemical entities, and research has been conducted on related tetrahydroisoquinoline structures in PTZ models scirp.org, specific in vivo studies evaluating the anticonvulsant efficacy of this compound are not widely available in the scientific literature.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting the biological potential of molecules before they are synthesized, saving time and resources. These in silico methods are widely applied in the study of isoquinoline derivatives.

Predictive analytics tools like PASS (Prediction of Activity Spectra for Substances) use the structural formula of a compound to predict its likely biological activities, from pharmacological effects to mechanisms of action. The algorithm compares the structure of a new compound to a large database of known biologically active substances. The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). This approach has been used to predict the smooth muscle relaxant activity of certain 3,4-dihydroisoquinoline (B110456) derivatives, guiding their subsequent laboratory testing. nih.gov However, specific PASS prediction data for this compound is not publicly documented.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used to understand how a ligand, such as a drug candidate, might interact with its target protein or enzyme at the atomic level. For the dihydroisoquinoline scaffold, docking studies have been performed to explore binding modes with various targets, including:

Leucine Aminopeptidase (LAP): To understand how derivatives bind to the active site and inhibit the enzyme. nih.govcolab.ws

Sigma-2 Receptors: To analyze interactions and guide the design of selective ligands for this cancer-related target. nih.gov

STING: To investigate the binding of inhibitors to the transmembrane domain of the protein. nih.gov

These studies provide valuable insights for structure-based drug design, but specific molecular docking analyses for this compound itself are not detailed in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov By analyzing how changes in molecular features (descriptors) affect activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to optimize lead structures. researchgate.netresearchgate.net 3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis), have been developed for various tetrahydroquinoline derivatives to guide the design of more potent inhibitors for specific targets. mdpi.com While QSAR is a powerful tool for the broader class of quinoline (B57606) and isoquinoline compounds, no specific QSAR models incorporating this compound were identified.

Advanced Spectroscopic and Chromatographic Techniques for Purity, Identity and Structural Studies (e.g., NMR, Mass Spectrometry, HPLC, UHPLC, X-ray Crystallography)

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and chromatographic methods. These techniques are essential for verifying the molecular structure, determining purity, and providing detailed insights into its chemical properties.

Typical ¹H and ¹³C NMR Data for a Dimethoxy-3,4-dihydroisoquinoline Isomer

| Technique | Nucleus | Chemical Shift (δ) ppm | Inferred Structural Fragment |

|---|---|---|---|

| ¹H NMR | ¹H | 8.24 (t, J = 2.4 Hz, 1H) | Imine proton (C1-H) |

| 6.81 (s, 1H), 6.68 (s, 1H) | Aromatic protons (C5-H, C8-H) | ||

| 3.92 (s, 3H), 3.90 (s, 3H) | Methoxy (B1213986) group protons (-OCH₃) | ||

| 3.74 (ddd, J = 8.0, 5.6, 2.4 Hz, 2H) | Methylene protons (C3-H₂) | ||

| 2.68 (dd, J = 7.6, 6.4 Hz, 2H) | Methylene protons (C4-H₂) | ||

| ¹³C NMR | ¹³C | 159.6, 151.2, 147.8 | Aromatic and imine carbons |

| 129.9, 121.5, 110.4, 110.4 | Aromatic carbons | ||

| 56.1, 56.0 | Methoxy carbons | ||

| 47.4 | Methylene carbon (C3) | ||

| 24.8 | Methylene carbon (C4) |

Data based on 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) as a representative example. rsc.org

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for verifying the molecular formula. mdpi.com The monoisotopic mass of this compound (C₁₁H₁₃NO₂) is 191.094629 g/mol . epa.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable for assessing the purity of this compound. These techniques separate the compound from any impurities or byproducts from its synthesis. semanticscholar.org A validated HPLC method would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength to achieve sharp, symmetrical peaks with a consistent retention time. semanticscholar.orgnih.gov

X-ray Crystallography provides the most definitive three-dimensional structural information. While a crystal structure for this compound itself is not described in the provided sources, the X-ray diffraction analysis of a related tetrahydroisoquinoline alkaloid, (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, demonstrates the power of this technique in confirming the absolute stereochemistry and molecular conformation of such compounds. mdpi.com This method is considered the gold standard for resolving structural discrepancies.

Histological and Immunohistochemical Techniques for Target Localization and Effect Registration

To understand the biological context of this compound's activity, it is crucial to identify its molecular targets and observe its effects within tissues. Histological and immunohistochemical techniques are paramount for this purpose.

Histology , the microscopic study of tissues, can be employed to observe morphological changes in cells and tissues following treatment with isoquinoline alkaloids. For instance, in studies of neuroprotection, histological analysis of brain slices can reveal changes in neuronal viability and integrity. nih.gov

Immunohistochemistry (IHC) uses antibodies to specifically detect proteins of interest within tissue sections. A key putative target for many neuroactive isoquinoline derivatives is the vesicular monoamine transporter 2 (VMAT2). nih.gov IHC can be used to map the distribution of VMAT2 in different brain regions or in tumors. nih.govnih.gov By comparing VMAT2 staining in control versus treated tissues, researchers can infer whether this compound or its analogs interact with this transporter. For example, immunohistochemical staining has been used to demonstrate the specificity of VMAT2 antibodies in various monoaminergic brain regions, which aligns with the known distribution of this transporter. nih.gov Furthermore, VMAT2 immunohistochemistry has proven to be a useful diagnostic tool for identifying gastric enterochromaffin-like (ECL) cell tumors. nih.gov

Radioligand Binding Assays and Imaging Applications (e.g., PET imaging of VMAT2, tumor imaging)

Radiolabeling of this compound derivatives allows for their use in highly sensitive assays to study their binding to specific targets and for in vivo imaging applications.

Radioligand Binding Assays are in vitro techniques used to quantify the interaction of a radiolabeled compound (the radioligand) with a specific receptor or transporter. In the context of VMAT2, these assays are critical for determining the binding affinity of new isoquinoline-based compounds. These studies have demonstrated that the binding of ligands to VMAT2 can be highly stereospecific.

Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify biological processes in vivo. Derivatives of dihydroisoquinolines can be labeled with positron-emitting isotopes, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), to create PET radioligands. nih.gov These radioligands are used to image the density and distribution of their targets in the brain and other organs. Several PET radioligands targeting VMAT2, such as [¹¹C]-(+)-dihydrotetrabenazine ([¹¹C]DTBZ) and its [¹⁸F]-labeled analogs, have been developed and are used in clinical research, particularly in the study of neurodegenerative diseases like Parkinson's disease. nih.gov The development of novel PET probes based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold for imaging σ₂ receptors, which are overexpressed in some tumors, also highlights the potential for developing derivatives of this compound for tumor imaging. nih.gov

Key VMAT2 PET Radioligands

| Radioligand | Isotope | Application |

|---|---|---|

| [¹¹C]-(+)-DTBZ | ¹¹C | Imaging nigrostriatal deficit in Parkinson's disease |

| [¹⁸F]FP-(+)-DTBZ ([¹⁸F]AV-133) | ¹⁸F | VMAT2 imaging in Parkinson's disease |

| [¹⁸F]FE-DTBZ-d4 | ¹⁸F | VMAT2 imaging with improved stability |

Based on data from studies on dihydrotetrabenazine (B1670615) derivatives. nih.gov

Bioanalytical Method Validation for Pharmacokinetic and Stereoselective Studies

For this compound to be considered for further development, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the body—must be thoroughly characterized. This requires the development and validation of robust bioanalytical methods.

Bioanalytical Method Validation is the process of establishing that a specific analytical method used for the quantitative determination of a drug or its metabolites in a biological matrix (such as plasma, serum, or urine) is reliable and reproducible for its intended use. nih.govpmda.go.jp According to international guidelines, this validation process assesses several key parameters. nih.govwum.edu.pl

Key Parameters for Bioanalytical Method Validation

| Parameter | Description |

|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the determined value to the true value. |

| Precision | The degree of scatter between a series of measurements. |

| Calibration Curve | The relationship between the instrumental response and the known concentration of the analyte. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. |

Based on general principles of bioanalytical method validation. nih.govpmda.go.jp

Stereoselective Studies are particularly important if this compound or its derivatives are chiral. The different enantiomers of a chiral drug can have distinct pharmacokinetic and pharmacodynamic properties. Therefore, stereoselective bioanalytical methods are necessary to quantify each enantiomer separately in biological samples. Chiral HPLC is a common technique for this purpose, often involving either a chiral stationary phase or pre-derivatization of the enantiomers to form diastereomers that can be separated on a standard stationary phase. nih.govnih.gov The development of such methods is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of a chiral isoquinoline-based compound.

Translational Aspects and Future Perspectives

Potential for Lead Optimization and Drug Candidate Development Based on the Dihydroisoquinoline Scaffold

The dihydroisoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, a framework that can bind to multiple, diverse biological targets, making it an excellent starting point for drug discovery. nih.gov The process of transforming a lead compound, such as a derivative of 7,8-Dimethoxy-3,4-dihydroisoquinoline, into a viable drug candidate involves a meticulous optimization cycle. patsnap.com This iterative process aims to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comnih.gov

Key strategies in the lead optimization of dihydroisoquinoline-based compounds include:

Structure-Activity Relationship (SAR) Analysis : This fundamental approach involves systematically modifying the chemical structure to understand how specific functional groups influence biological activity. patsnap.com For instance, research on related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives has shown that the presence and position of substituents on the phenyl ring can significantly impact activity against targets like the Kirsten rat sarcoma (KRas) oncogene. nih.gov By applying SAR principles, chemists can rationally design novel analogs of this compound with improved potency.

Computational and Structure-Based Design : Modern drug design often employs computational tools to predict how a molecule will interact with its target protein. nih.govnih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow for the rapid virtual screening of numerous compounds, prioritizing those with the highest predicted affinity and best drug-like properties. patsnap.commdpi.com This in silico approach was successfully used to design novel 3,4-dihydroisoquinoline (B110456) derivatives as potential inhibitors of leucine (B10760876) aminopeptidase (B13392206), an enzyme implicated in cancer. mdpi.com

Pharmacophore-Oriented Molecular Design : This strategy involves identifying the essential structural features (the pharmacophore) responsible for a compound's biological activity and using this model to design new molecules, which may involve significant modifications to the core scaffold. danaher.com This can lead to the discovery of novel chemical entities with improved properties and intellectual property protection. nih.govdanaher.com

The dihydroisoquinoline scaffold has served as a template for developing potent agents against various diseases, including cancer and malaria, and for reversing multidrug resistance (MDR) in tumors. bohrium.comresearchgate.netnih.gov For example, derivatives of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold have been optimized to create potent inhibitors of P-glycoprotein (P-gp), a key protein in cancer cell MDR. nih.gov These successful examples underscore the vast potential for optimizing the this compound core to generate future drug candidates.

Table 1: Research Findings on Dihydroisoquinoline Derivatives

| Derivative Scaffold | Biological Target/Activity | Therapeutic Area | Key Finding |

| Dihydroisoquinolines | Cysteine protease and DHODH | Antimalarial | Designed compounds showed desirable inhibitory activity toward dual targets. researchgate.net |

| 3,4-Dihydroisoquinolines | Leucine Aminopeptidase (LAP) | Anticancer | In silico screening identified potentially active LAP inhibitors. mdpi.com |

| Tetrahydroisoquinolines (THIQs) | KRas and VEGF Receptors | Anticancer | Compound GM-3-18 showed significant KRas inhibition in colon cancer cell lines. nih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | P-glycoprotein (P-gp) | Multidrug Resistance | Optimized compound 41 demonstrated an outstanding ability to reverse MDR. nih.gov |

Strategies for Overcoming Synthetic Challenges and Improving Industrial Scalability and Purity

While the dihydroisoquinoline scaffold holds great therapeutic promise, its translation from the laboratory to industrial-scale production hinges on efficient, scalable, and cost-effective synthetic methods. Traditional routes to isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, can sometimes be limited by harsh reaction conditions or low yields, particularly for specific substitution patterns. google.com For instance, the Bischler-Napieralski synthesis of certain dihydroisoquinolines can result in low yields if the starting material lacks an electron-donating group in the para-position. google.com

Modern synthetic chemistry offers several strategies to overcome these challenges:

Facile Oxidation Methods : A straightforward route to 7,8-dioxygenated-3,4-dihydroisoquinolines involves the controlled oxidation of the corresponding 1,2,3,4-tetrahydroisoquinoline precursor. nih.gov One documented method uses potassium permanganate (B83412) in acetone (B3395972) to afford this compound, a process that is more facile than traditional ring-closure reactions for this specific substitution pattern. nih.gov

One-Pot Synthesis : To improve efficiency and reduce waste, multi-step sequences are being replaced by "one-pot" reactions where reactants are subjected to successive chemical transformations in a single reactor. A one-pot method has been developed for preparing the related 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride from 3,4-dimethoxy phenethylamine (B48288). google.com This process is simple to operate and achieves a high purity (>99.0%) and yield (>75%), making it highly suitable for industrial application. google.com

Multi-Component Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. A three-component method for synthesizing 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been developed, showcasing a convenient and efficient approach to building molecular diversity. researchgate.net

Modern Cyclization Techniques : Advanced methods like the Pomeranz–Fritsch–Bobbitt cyclization are used for diastereoselective syntheses, enabling the creation of specific stereoisomers of isoquinoline (B145761) derivatives. mdpi.com Additionally, directed ortho-lithiation provides a regioselective route to specific isomers, such as 8-fluoro-3,4-dihydroisoquinoline. mdpi.com

By focusing on process optimization, green chemistry principles (e.g., using air as an oxidant), and novel catalytic systems, the industrial scalability and purity of this compound and its derivatives can be significantly improved, reducing costs and environmental impact. google.com

Exploration of Polypharmacology and Multi-target Drug Design Approaches

The traditional "one target, one drug" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. nih.govdovepress.com This has led to the rise of polypharmacology—the concept of designing single chemical entities that can modulate multiple biological targets simultaneously. dovepress.com This multi-target drug design (MTD) approach can offer superior efficacy and a lower propensity for developing drug resistance compared to single-target agents or combination therapies. bohrium.comdovepress.com

The dihydroisoquinoline scaffold is well-suited for MTD. Its structural versatility allows for the integration of multiple pharmacophores into a single molecule, enabling it to interact with different targets. nih.gov A prime example is the development of dihydroisoquinoline derivatives as potent antimalarials. bohrium.comresearchgate.net Researchers designed these compounds to dually inhibit two distinct enzymes essential for the parasite's survival: cysteine protease and dihydroorotate (B8406146) dehydrogenase (DHODH). bohrium.comresearchgate.net This multi-targeted approach aims to reduce side effects and overcome the growing problem of multidrug resistance in malaria treatment. bohrium.com

For this compound, future research could explore its potential as a scaffold for multi-target agents in other complex diseases. By strategically modifying its structure, it may be possible to design derivatives that, for example, simultaneously inhibit multiple kinases involved in cancer progression or target different pathways implicated in neuroinflammation and neuronal death in Alzheimer's or Parkinson's disease.

Nanotechnology and Drug Delivery System Applications for Dihydroisoquinoline Derivatives

The therapeutic effectiveness of a drug candidate depends not only on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Many promising compounds, including heterocyclic scaffolds, face challenges such as poor water solubility, low bioavailability, and rapid metabolism. Nanotechnology offers powerful solutions to these pharmacokinetic hurdles through the use of nano-scaled drug delivery systems. mdpi.comnih.gov

Encapsulating dihydroisoquinoline derivatives within nanocarriers could provide numerous advantages:

Improved Solubility and Bioavailability : Loading hydrophobic compounds into nanoparticles (e.g., lipid-based or polymeric nanoparticles) can enhance their solubility and protect them from premature degradation, thereby increasing their absorption and bioavailability. mdpi.comnih.gov

Targeted Delivery : The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize and bind to specific cells, such as cancer cells. This allows for the targeted delivery of the drug, increasing its concentration at the site of action and minimizing exposure to healthy tissues, thus reducing side effects. mdpi.com

Controlled Release : Nanocarriers can be engineered to release their drug payload in a controlled manner over time or in response to specific stimuli (e.g., pH changes in a tumor microenvironment), leading to a more sustained therapeutic effect. mdpi.com

While specific applications of nanotechnology for this compound have yet to be extensively reported, the principles are well-established. Future research could focus on developing nanoformulations of optimized dihydroisoquinoline derivatives to enhance their therapeutic index for applications in oncology, infectious diseases, or other therapeutic areas.

Unexplored Therapeutic Areas and Emerging Biological Activities of this compound

The broader isoquinoline family of compounds is known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. ontosight.ai However, the specific pharmacological profile of this compound remains largely uncharted territory, presenting a fertile ground for future investigation.

Emerging research on structurally related compounds provides clues to potential new applications:

Anticancer Activity : A related tetrahydroisoquinoline derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to attenuate colon carcinogenesis in preclinical models. nih.gov This suggests that the 7,8-dimethoxy scaffold could also be explored for its potential antiproliferative effects in various cancers.

Enzyme Inhibition and Antioxidant Activity : Studies on other 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have revealed free-radical scavenging properties and inhibitory activity against enzymes like D-amino acid oxidase and cholinesterases. mdpi.com These findings suggest that this compound could be investigated for its potential in treating conditions associated with oxidative stress or neurodegenerative diseases like Alzheimer's.

Antiviral Properties : Certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been designed and evaluated as potential inhibitors of HIV-1 reverse transcriptase. nuph.edu.ua This opens the possibility of exploring the antiviral potential of the 7,8-dimethoxy isomer against HIV or other viruses.

Future research should focus on systematic biological screening of this compound to uncover its full therapeutic potential. Unexplored areas could include its effects on inflammatory pathways, its role in modulating ion channels or G-protein coupled receptors, and its potential as an antimicrobial agent against drug-resistant pathogens. Such explorations could reveal novel and unexpected biological activities, paving the way for its development in new therapeutic domains.

Q & A

Q. What are the common synthetic routes for 7,8-Dimethoxy-3,4-dihydroisoquinoline in academic research?

- Methodological Answer :

The compound is synthesized via condensation reactions, such as the reaction of 3-(dimethylamino)methyl-5-methylhexan-2-one acid addition salts with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in the presence of organic acids (e.g., acetic acid) to yield tetrabenazine derivatives . Asymmetric transfer hydrogenation using Ru(η⁶-arene)(diamine) catalysts can also produce enantioselective derivatives, where methoxy substituents enhance reaction rates and enantioselectivity .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

Characterization includes ¹H/¹³C NMR to confirm methoxy group positions and ring substitution patterns, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment. Deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) are used as internal standards in quantitative analysis .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Q. How is this compound isolated from natural sources?

- Methodological Answer :

Found in Backebergia militaris and Pachycereus weberi cacti, it is isolated via solvent extraction (e.g., methanol) followed by column chromatography (silica gel) and preparative TLC. Structural confirmation is achieved via MS-MS and comparison with synthetic standards .

Advanced Research Questions

Q. How do substituents on the dihydroisoquinoline ring affect reaction mechanisms in catalytic hydrogenation?

- Methodological Answer :

Methoxy groups at positions 6 and 7 increase electron density on the C=N bond, enhancing reaction rates and enantioselectivity in asymmetric hydrogenation. Computational studies (Mulliken charge analysis) show electron-donating methoxy groups stabilize transition states, improving enantiomeric excess (e.g., >90% ee with Ru catalysts) .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

Introduce substituents (e.g., methyl, halogen, or sulfonyl groups) at positions 1, 2, or 8. For example, 1-methyl derivatives are synthesized via alkylation of the amine group, while sulfonyl derivatives (e.g., 2-methylsulfonyl) are prepared via oxidation of thioether precursors. Biological activity (e.g., dopamine receptor binding) is assessed using radioligand assays .

Q. What challenges arise in resolving contradictory structural data in literature?

- Methodological Answer :

Discrepancies (e.g., misreported hydroxyl vs. methoxy groups) are resolved via X-ray crystallography to confirm bond angles and substituent positions. 2D NMR techniques (COSY, NOESY) clarify proton coupling and spatial arrangements. Cross-validation with synthetic standards is critical .

Q. How are deuterated derivatives utilized in analytical method development?

- Methodological Answer :

Deuterated analogs (e.g., 6,7-D₆-dimethoxy) serve as internal standards in LC-MS/MS for pharmacokinetic studies. They minimize matrix effects and improve quantification accuracy in biological matrices. Method validation follows ICH guidelines, including linearity (R² >0.99) and precision (%RSD <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.